molecular formula C18H25N5O B2759980 N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1645434-35-0

N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide

Katalognummer: B2759980
CAS-Nummer: 1645434-35-0
Molekulargewicht: 327.432
InChI-Schlüssel: CKMUBGDUEGHCNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H25N5O
  • Molecular Weight : 327.432 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound primarily involves its interaction with specific enzymatic pathways and receptors. It has been noted for its potential as a selective inhibitor of certain proteases and kinases involved in various disease processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific targets:

  • Protease Inhibition : The compound has shown promise as a protease inhibitor, particularly in the context of viral infections like Hepatitis C. Its mechanism involves binding to the NS3 protease, which is crucial for viral replication .
  • Kinase Inhibition : Preliminary studies indicate that it may inhibit p38α MAP kinase activity, which plays a role in inflammatory responses .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Hepatitis C Treatment : In a study focusing on NS3 protease inhibitors, compounds similar to this compound were advanced to clinical trials due to their potent antiviral activity .
  • Inflammation Models : In murine models of inflammation, compounds with similar structures have demonstrated reduced inflammatory responses and improved pharmacokinetic profiles compared to traditional treatments .

Research Findings

Study ReferenceBiological ActivityKey Findings
NS3 Protease InhibitionEffective against Hepatitis C virus in vitro; advanced to clinical trials.
p38α MAP Kinase InhibitionReduced inflammation in murine models; superior pharmacokinetics compared to predecessors.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide. In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:

  • Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
  • Percent Growth Inhibition : Up to 86% against specific cell lines .

The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .

JAK Kinase Inhibition

This compound has also been investigated for its inhibitory effects on Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. The compound's structural characteristics allow it to effectively inhibit JAK kinases, making it a candidate for further development as a therapeutic agent for conditions such as rheumatoid arthritis and certain cancers .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anticancer Effects :
    • Objective : Assess the compound's cytotoxic effects on human cancer cell lines.
    • Results : Significant inhibition of cell proliferation was noted in multiple tested lines with a favorable safety profile during preliminary toxicity assessments .
  • Research on JAK Kinase Inhibition :
    • Objective : Evaluate the compound's potential as a JAK inhibitor.
    • Results : Demonstrated effective inhibition of JAK pathways in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-2-9-22-10-7-14(8-11-22)18(24)19-12-16-20-21-17(13-3-4-13)23(16)15-5-6-15/h1,13-15H,3-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMUBGDUEGHCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCC2=NN=C(N2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.